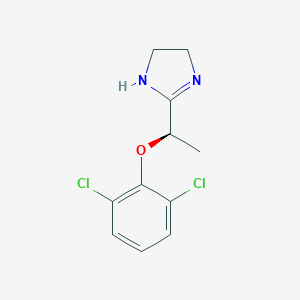
Levlofexidine
概要
説明
レブロフェキシンは、中枢作用性α2アドレナリン受容体作動薬であるロフェキシンのR-エナンチオマーです。 これは主に、オピオイド依存症を持つ個人のオピオイド離脱症状の緩和に使用されます 。 レブロフェキシンは、短時間作用性降圧剤としての潜在的な用途でも知られています .
準備方法
合成経路と反応条件
レブロフェキシンは、次の主要なステップを含む複数ステップのプロセスによって合成できます :
ステージ 1: ®-(-)-2-(2,6-ジクロロフェノキシ)プロピオンアミドをジクロロメタン中でトリメトキソニウムテトラフルオロホウ酸塩と36時間反応させる。
ステージ 2: 次に、生成物を0〜20℃の温度でジクロロメタン中でエチレンジアミンと反応させる。
最終生成物は、沸騰ヘキサンからの再結晶によって得られ、純粋なレブロフェキシンが白色の針状結晶として得られる .
工業生産方法
レブロフェキシンの工業生産方法は、通常、上記と同様の反応条件を使用して大規模な合成を行います。このプロセスは、収率と純度を高めるように最適化されており、化合物が医薬規格に適合することを保証しています。
化学反応の分析
レブロフェキシンは、以下を含むさまざまな化学反応を起こします。
酸化: レブロフェキシンは特定の条件下で酸化されて対応する酸化生成物を形成することができます。
還元: この化合物は、一般的な還元剤を使用して還元して還元誘導体を得ることができます。
置換: レブロフェキシンは、特にフェノキシ部分とイミダゾリン部分で置換反応を起こすことができ、置換生成物の形成につながります。
これらの反応で使用される一般的な試薬および条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。
科学研究への応用
レブロフェキシンは、以下を含むいくつかの科学研究への応用があります。
化学: これは、α2アドレナリン受容体作動薬とその相互作用の研究における参照化合物として使用されています。
生物学: レブロフェキシンは、中枢神経系への影響と、注意欠陥多動性障害(ADHD)などの状態の治療における潜在的な用途について研究されています.
医学: レブロフェキシンの主要な医療用途は、オピオイド離脱症状の管理です.
産業: レブロフェキシンは、オピオイド離脱およびその他の関連する状態を標的とする薬剤の開発のために製薬業界で使用されています。
科学的研究の応用
Levlofexidine has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of alpha2-adrenergic receptor agonists and their interactions.
Medicine: The primary medical application of this compound is in the management of opioid withdrawal symptoms.
Industry: this compound is used in the pharmaceutical industry for the development of medications targeting opioid withdrawal and other related conditions.
作用機序
レブロフェキシンは、強力なα2アドレナリン受容体作動薬として作用することによりその効果を発揮します 。これは、中枢神経系のα2アドレナリン受容体に結合し、ノルエピネフリンの放出を減少させます。 これにより、交感神経系の出力の減少と、オピオイド依存症を持つ個人の離脱症状の緩和につながります 。 レブロフェキシンは、Alpha-1Aアドレナリン受容体やいくつかのセロトニン受容体など、他の受容体に対しても中等度の作動薬的親和性を示します .
類似化合物との比較
レブロフェキシンは、ロフェキシン、クロニジン、および他のα2アドレナリン受容体作動薬と構造的および機能的に似ています 。レブロフェキシンは、特定のエナンチオマー形で独自性があり、これはその独特の薬理学的プロファイルに貢献する可能性があります。類似の化合物には以下が含まれます。
ロフェキシン: レブロフェキシンがR-エナンチオマーであるラセミ混合物。
クロニジン: 同様の適応症で使用される別のα2アドレナリン受容体作動薬。
グアンファシン: 主にADHDの治療に使用されるα2アドレナリン受容体作動薬。
特性
IUPAC Name |
2-[(1R)-1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13/h2-4,7H,5-6H2,1H3,(H,14,15)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMAGQUYOIHWFS-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NCCN1)OC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201024657 | |
| Record name | (R)-2-(1-(2,6-Dichlorophenoxy)ethyl)-2-imidazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201024657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81447-78-1 | |
| Record name | Levlofexidine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081447781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-2-(1-(2,6-Dichlorophenoxy)ethyl)-2-imidazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201024657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEVLOFEXIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SPW497X0Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details















Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
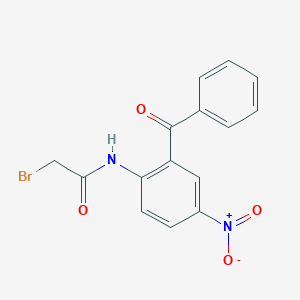

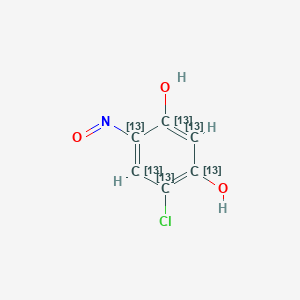



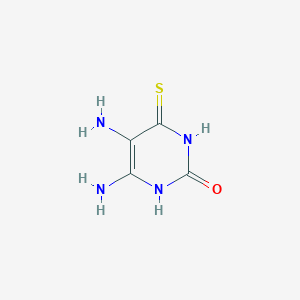
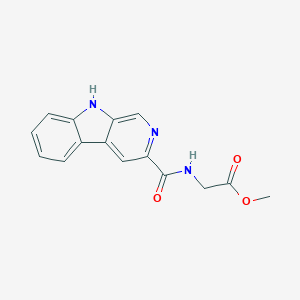
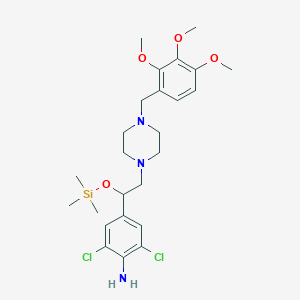
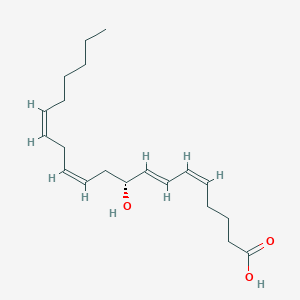
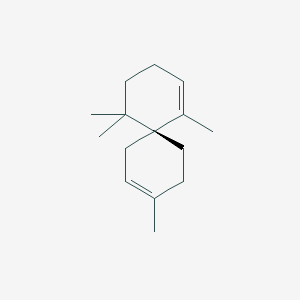
![3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid](/img/structure/B27019.png)
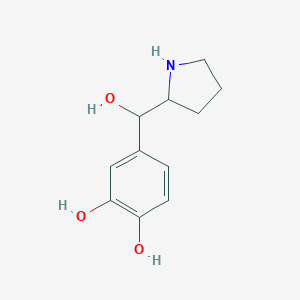
![3-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B27024.png)
